4-Iodoisothiazol-3-amine hydrochloride

Description

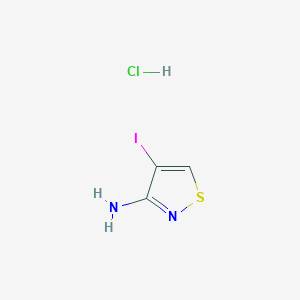

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-iodo-1,2-thiazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IN2S.ClH/c4-2-1-7-6-3(2)5;/h1H,(H2,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSILPDZASXDFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)N)I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClIN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodoisothiazol 3 Amine Hydrochloride

Evolution of Synthetic Routes to Iodoisothiazoles

The synthesis of the isothiazole (B42339) ring, first successfully prepared in 1956, has seen significant advancements from its early historical methods. Initial syntheses have largely been superseded by more efficient and versatile methods that utilize simpler, more accessible starting materials. Modern approaches to constructing the isothiazole core, including iodinated derivatives, primarily rely on cyclization reactions of precursors containing the necessary N-C-C-C-S fragment.

A common strategy involves the oxidative cyclization of β-iminothioamides or related compounds. The choice of oxidizing agent can concurrently introduce a halogen substituent onto the isothiazole ring. Over the years, methodologies have been refined to improve yields, regioselectivity, and substrate scope. The development of transition-metal-catalyzed cross-coupling reactions has further expanded the toolkit for functionalizing pre-formed isothiazole rings, allowing for the late-stage introduction of various substituents. The synthesis of halogen-containing isothiazoles is of particular interest as these compounds serve as versatile building blocks for creating a diverse array of more complex derivatives.

Strategic Approaches to the Amination and Halogenation of Isothiazole Rings

The synthesis of 4-Iodoisothiazol-3-amine hydrochloride requires the specific placement of an amino group at the 3-position and an iodine atom at the 4-position of the isothiazole ring. Several strategic approaches can be envisioned to achieve this substitution pattern, either by functionalizing a pre-existing isothiazole core or by constructing the ring with the desired substituents already in place or in the form of their precursors.

One potential route to 4-Iodoisothiazol-3-amine is the direct iodination of a 3-aminoisothiazole precursor. The success of this approach hinges on the regioselectivity of the electrophilic iodination reaction. The directing effects of the ring sulfur atom and the amino group will influence the position of substitution.

Electrophilic halogenating agents are commonly used for such transformations. N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of various aromatic and heterocyclic compounds. organic-chemistry.orgcolab.ws The reaction is often carried out in the presence of an acid catalyst, such as trifluoroacetic acid or sulfuric acid, which activates the NIS and enhances its electrophilic character. researchgate.netresearchgate.netlookchem.com The conditions can be tuned to control the degree of iodination and favor mono-iodination. For the 3-aminoisothiazole substrate, the 4-position is a likely site for electrophilic attack, potentially making this a viable method for synthesizing the desired 4-iodo derivative.

| Reagent System | Conditions | Application |

| N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA) | Mild conditions, short reaction times | Regioselective iodination of activated aromatic rings |

| N-Iodosuccinimide (NIS) / Sulfuric Acid | 0-20 °C | Iodination of deactivated aromatic compounds |

An alternative to functionalizing a pre-formed ring is to construct the 4-iodoisothiazole (B1624754) core through a cyclization reaction. This approach involves designing a precursor molecule that already contains the necessary atoms and, ideally, the iodine substituent or a group that can be easily converted to it.

A plausible strategy involves the oxidative cyclization of a suitable open-chain precursor, such as a γ-keto thioamide or a related enaminothione. The use of iodine as the oxidizing agent can lead to the simultaneous formation of the isothiazole ring and iodination at the 4-position. This type of reaction proceeds by forming an S-N bond in an S-C-C-C-N fragment. The specific substitution pattern of the starting material would be designed to yield the 3-amino and 4-iodo substitution pattern on the resulting isothiazole ring.

A powerful and often highly efficient strategy involves the conversion of a more readily available halogenated isothiazole into the desired iodo derivative. This can be achieved through two primary methods: a Sandmeyer-type reaction or a metal-mediated halogen exchange.

Sandmeyer Reaction : If a 3,4-diaminoisothiazole could be synthesized, it might be possible to selectively diazotize the amino group at the 4-position and subsequently displace the diazonium group with iodide. The Sandmeyer reaction is a classic method for converting aromatic amines to halides via their diazonium salts. wikipedia.orgorganic-chemistry.org The reaction typically involves treatment of the amine with a nitrite (B80452) source under acidic conditions to form the diazonium salt, which is then reacted with a copper(I) salt or, in the case of iodides, often just potassium iodide. organic-chemistry.orgnih.gov

Halogen Exchange : A more direct approach is the Finkelstein reaction or a metal-catalyzed equivalent, which involves the exchange of one halogen for another. Given that chloro and bromo derivatives are often easier to prepare, a precursor such as 3-amino-4-bromoisothiazole or 3-amino-4-chloroisothiazole could be converted to 4-Iodoisothiazol-3-amine. For instance, the synthesis of 3-amino-4,5-dichloroisothiazole has been reported, which could potentially serve as a starting material. The exchange of an aryl chloride or bromide for an iodide is typically facilitated by an iodide salt (e.g., NaI or KI) and can be promoted by a transition metal catalyst.

| Reaction Type | Precursor | Reagents | Key Features |

| Sandmeyer Reaction | 4-Amino-3-aminoisothiazole | 1. NaNO₂, H⁺2. KI | Converts an amino group to an iodo group via a diazonium salt. |

| Halogen Exchange | 3-Amino-4-bromoisothiazole | NaI, Catalyst (e.g., Cu(I)) | Substitutes a bromine or chlorine atom with iodine. |

Hydrochloride Salt Formation as a Purification and Stabilization Strategy

The final step in the synthesis is the formation of the hydrochloride salt. Amines are basic compounds and readily react with strong acids like hydrochloric acid (HCl) to form ammonium (B1175870) salts. This conversion has several practical advantages in the context of synthesis.

4-Iodoisothiazol-3-amine, like many amines, is likely to be more soluble in organic solvents as a free base. By converting it to its hydrochloride salt, its solubility properties are changed, often making it less soluble in non-polar organic solvents and more soluble in aqueous or protic solvents. This difference in solubility is frequently exploited for purification. The hydrochloride salt can often be precipitated from an organic solution by introducing HCl (either as a gas or in a solvent like ether or isopropanol), allowing for its isolation from non-basic impurities in a solid, often crystalline, form.

Furthermore, the hydrochloride salt is generally more stable and less susceptible to degradation or oxidation than the corresponding free amine. This makes it the preferred form for storage and handling. The salt is typically a crystalline solid that is easier to weigh and handle than a potentially oily or low-melting free base.

Efficiency and Scalability Considerations in this compound Synthesis

The conversion of other halogenated isothiazoles (Section 2.2.3) via halogen exchange can be a very efficient and high-yielding process, particularly if a suitable chloro or bromo precursor is readily accessible. The scalability of such a process would depend on the cost and availability of the starting halogenated isothiazole and the reagents for the exchange reaction.

For large-scale production, factors such as reaction safety, waste generation, and the ease of product isolation and purification become paramount. The final hydrochloride salt formation is generally a robust and scalable step that aids in ensuring the purity and stability of the final product.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Iodoisothiazol 3 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis of Proton Environments

Proton (¹H) NMR spectroscopy of 4-Iodoisothiazol-3-amine hydrochloride is anticipated to reveal a simple yet informative spectrum. The isothiazole (B42339) ring contains a single proton at the 5-position. Due to the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, as well as the iodine atom at the 4-position, this proton is expected to be significantly deshielded, resonating at a downfield chemical shift, likely in the range of 8.5-9.0 ppm. The amine group protons (-NH3+) in the hydrochloride salt would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration, but is typically observed in the downfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | 8.5 - 9.0 | Singlet |

Note: Data is predicted based on analogous structures and general NMR principles.

¹³C NMR Spectroscopic Analysis of Carbon Skeletal Features

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of the molecule. For this compound, three distinct signals are expected for the isothiazole ring carbons. The carbon bearing the amino group (C-3) is expected to be significantly downfield due to the deshielding effect of the nitrogen atom. The iodinated carbon (C-4) will also exhibit a downfield shift, although the direct attachment of the heavy iodine atom can sometimes lead to signal broadening. The C-5 carbon, bonded to a proton, will have a chemical shift influenced by the adjacent sulfur atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 150 - 160 |

| C-4 | 95 - 105 |

Note: Data is predicted based on analogous structures and general NMR principles.

Heteronuclear NMR Techniques (e.g., ¹⁵N NMR, ¹²⁷I NMR)

Further structural confirmation can be obtained through heteronuclear NMR techniques.

¹⁵N NMR Spectroscopy: This technique can be used to directly observe the nitrogen nuclei. Two signals would be expected for this compound: one for the isothiazole ring nitrogen and another for the aminium (-NH3+) nitrogen. The chemical shifts would provide valuable information about the electronic environment of each nitrogen atom. Protonation of the amine is expected to cause a significant upfield shift compared to the free amine. nih.gov

¹²⁷I NMR Spectroscopy: While iodine has an NMR active nucleus (¹²⁷I), it is a quadrupolar nucleus, which often leads to very broad signals, making high-resolution spectra difficult to obtain. uq.edu.au The chemical shift would be indicative of the covalent iodine-carbon bond, but significant line broadening is anticipated. uq.edu.au

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is crucial for the unambiguous determination of the molecular formula of 4-Iodoisothiazol-3-amine. By measuring the mass-to-charge ratio (m/z) with high accuracy, the elemental composition can be confirmed. The expected exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared with the experimental value.

Table 3: Predicted HRMS Data for 4-Iodoisothiazol-3-amine ([M+H]⁺)

| Ion | Predicted Exact Mass (m/z) |

|---|

Note: This is the theoretical exact mass for the protonated free base.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation. For 4-Iodoisothiazol-3-amine, several characteristic fragmentation pathways can be predicted:

Loss of Iodine: A common fragmentation pathway for iodo-substituted compounds is the homolytic or heterolytic cleavage of the carbon-iodine bond, leading to the loss of an iodine radical (I•) or an iodide ion (I⁻). This would result in a significant fragment ion.

Ring Cleavage: The isothiazole ring can undergo fragmentation, leading to the loss of small neutral molecules such as HCN, CS, or other sulfur- and nitrogen-containing fragments.

Loss of Ammonia (B1221849): The amino group can be lost as ammonia (NH₃), particularly after initial ring fragmentation.

Table 4: Predicted Key MS/MS Fragments for 4-Iodoisothiazol-3-amine ([M+H]⁺)

| Proposed Fragment | Predicted m/z |

|---|---|

| [M+H - I]⁺ | 99.9984 |

| [M+H - HCN]⁺ | 199.9256 |

Note: These are predicted fragmentation pathways and the actual spectrum may show additional or different fragments.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, functional groups, and bonding arrangements within a molecule. By measuring the interaction of infrared radiation or the inelastic scattering of monochromatic light, the vibrational modes of a molecule can be determined, offering a unique fingerprint for the compound. For this compound, both Infrared (IR) and Raman spectroscopy are instrumental in confirming its molecular structure and understanding the influence of the iodo-substituent and protonation on the isothiazole ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a wealth of information about the functional groups present. In the case of this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of the isothiazole ring, the amine group, and the C-I bond. The protonation of the amino group to form the hydrochloride salt significantly influences the spectrum, particularly in the N-H stretching region.

The high-frequency region of the spectrum is dominated by N-H stretching vibrations. Due to the formation of the ammonium (B1175870) salt (-NH3+), a broad and strong absorption band is anticipated in the range of 3200-2800 cm⁻¹. This broadening is a result of extensive hydrogen bonding between the ammonium group and the chloride anion. Within this broad envelope, multiple smaller bands may be resolved, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds.

The fingerprint region, typically below 1600 cm⁻¹, contains a complex series of bands that are characteristic of the molecule as a whole. The C=N and C=C stretching vibrations of the isothiazole ring are expected to appear in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.net The in-plane bending vibrations of the N-H bonds in the ammonium group are also found in this area, typically around 1600-1500 cm⁻¹.

Vibrations involving the C-S and S-N bonds of the isothiazole ring contribute to the absorptions in the 900-700 cm⁻¹ range. researchgate.nettsijournals.com The C-I stretching vibration is expected to produce a characteristic absorption in the lower frequency region of the spectrum, typically between 600 cm⁻¹ and 500 cm⁻¹, although its intensity can be variable. uci.edu The out-of-plane bending of the ring C-H bond would also be observed in the 900-800 cm⁻¹ region.

A summary of the predicted characteristic IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium Salt) | 3200-2800 | Strong, Broad |

| C=N Stretch (Isothiazole Ring) | 1600-1550 | Medium-Strong |

| N-H Bend (Ammonium Salt) | 1550-1500 | Medium |

| C=C Stretch (Isothiazole Ring) | 1500-1450 | Medium |

| C-N Stretch | 1350-1250 | Medium |

| Ring Vibrations (C-S, S-N) | 900-700 | Medium |

| C-I Stretch | 600-500 | Medium-Weak |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. This often results in different vibrational modes being active or more intense in the two techniques.

For this compound, the Raman spectrum would provide further structural confirmation. The symmetric vibrations of the isothiazole ring are expected to produce strong Raman signals. The C=C and C=N stretching vibrations of the ring will be observable in the 1600-1450 cm⁻¹ region, similar to the IR spectrum, but with potentially different relative intensities.

A key advantage of Raman spectroscopy in this case is the expected strong signal for the C-S and S-S (if any disulfide impurities were present) bonds, which are often weak in IR spectra. nih.gov The C-S stretching vibrations of the isothiazole ring are anticipated to be in the 780-670 cm⁻¹ range. uci.edu The C-I bond, being highly polarizable, is also expected to give a strong and characteristic Raman signal in the 660-490 cm⁻¹ region. uci.edu This makes Raman spectroscopy particularly useful for confirming the presence and structural integrity of the iodo-substituent.

The N-H stretching vibrations of the ammonium group, while strong in the IR spectrum, are generally weaker in the Raman spectrum. However, they would still be observable in the 3200-2800 cm⁻¹ range. The table below summarizes the predicted prominent Raman shifts for this compound.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium Salt) | 3200-2800 | Weak-Medium |

| C=N Stretch (Isothiazole Ring) | 1600-1550 | Medium |

| C=C Stretch (Isothiazole Ring) | 1500-1450 | Strong |

| Ring Breathing Modes | 1100-990 | Strong |

| C-S Stretch | 780-670 | Strong |

| C-I Stretch | 660-490 | Strong |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable insights into the molecular structure, single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams allow for the calculation of the electron density distribution within the crystal, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a successful SCXRD analysis would provide a definitive confirmation of its covalent structure and reveal the details of its crystal packing, including intermolecular interactions such as hydrogen bonding and potential halogen bonding.

The presence of the iodine atom at the 4-position of the isothiazole ring introduces the possibility of halogen bonding. mdpi.com Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile, such as the chloride anion or the sulfur or nitrogen atoms of a neighboring molecule. The C-I···Cl⁻ or C-I···N interactions could play a significant role in the supramolecular assembly of the crystal structure.

The isothiazole ring is expected to be essentially planar. The SCXRD data would provide precise measurements of the endocyclic and exocyclic bond angles and lengths, offering insights into the electronic effects of the iodo and amino substituents on the ring geometry.

A hypothetical table of selected crystallographic data and bond parameters for this compound, based on typical values for similar structures, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 978 |

| Z | 4 |

| Bond Length C3-N (amine) (Å) | 1.35 |

| Bond Length C4-I (Å) | 2.08 |

| Bond Angle N-C3-C4 (°) | 125 |

| Hydrogen Bond N-H···Cl (Å) | 3.1-3.3 |

Computational and Theoretical Investigations of 4 Iodoisothiazol 3 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

There is no available research detailing the electronic structure and molecular orbitals of 4-Iodoisothiazol-3-amine hydrochloride.

Conformational Analysis and Energy Landscapes

Information regarding the conformational analysis and potential energy landscapes of this compound is not present in the current body of scientific literature. Such studies are crucial for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

Prediction of Spectroscopic Parameters via Computational Methods

There are no publicly accessible computational predictions for the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound. These theoretical predictions are invaluable for interpreting experimental spectroscopic data.

Theoretical Studies on Reaction Mechanisms and Transition States Involving this compound

No theoretical investigations into the reaction mechanisms and transition states involving this compound have been published. Such studies would offer insights into its reactivity and potential synthetic pathways.

Reactivity Profiles and Mechanistic Pathways of 4 Iodoisothiazol 3 Amine Hydrochloride

Reactions at the Iodine Moiety

The carbon-iodine bond at the C4 position of the isothiazole (B42339) ring is a key site for functionalization. The iodine atom serves as an excellent leaving group in various substitution and coupling reactions, largely due to the inherent reactivity of aryl iodides.

Nucleophilic Aromatic Substitution on the Iodoisothiazole Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. diva-portal.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. nih.govdiva-portal.org

In the case of 4-iodoisothiazol-3-amine, the isothiazole ring itself is electron-deficient, which facilitates nucleophilic attack. The iodine atom is a highly effective leaving group. Consequently, the C4 position is susceptible to substitution by strong nucleophiles. While specific studies on 4-iodoisothiazol-3-amine hydrochloride are not prevalent, the principles of SNAr suggest that various nucleophiles (e.g., alkoxides, thiolates, and amines) could displace the iodide under appropriate conditions, which may include elevated temperatures. The regioselectivity of such reactions is well-documented in related heterocyclic systems, where substitution occurs preferentially at the carbon bearing the leaving group. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net The carbon-iodine bond in this compound is an ideal handle for these transformations. Research on related iodoisothiazole structures has demonstrated successful participation in several key cross-coupling reactions. nih.gov

Suzuki Coupling: The Suzuki-Miyaura reaction couples an organoboron species with an organic halide. acs.org It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.gov The reaction of 3-iodo-5-phenyl-isothiazole-4-carbonitrile with boronic acids has been shown to proceed successfully, indicating that the iodine on the isothiazole ring is reactive under Suzuki conditions. nih.gov This suggests that this compound would similarly couple with various aryl- and vinyl-boronic acids.

Table 1: Representative Conditions for Suzuki Coupling of Aryl Iodides

| Component | Example Reagents/Conditions | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the reaction cycle |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants |

| Coupling Partner | Phenylboronic acid, Vinylboronic acid | Source of the new carbon fragment |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Like the Suzuki reaction, the Sonogashira coupling has been successfully applied to iodoisothiazole derivatives, specifically for coupling terminal alkynes at the C3 position of 3-iodo-5-phenyl-isothiazole-4-carbonitrile. nih.gov This precedent strongly supports the feasibility of coupling various alkynes at the C4 position of 4-iodoisothiazol-3-amine.

Table 2: Typical Components for Sonogashira Coupling

| Component | Example Reagents/Conditions | Role |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Main catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate |

| Base | Et₃N, Piperidine, Diisopropylamine | Acts as a base and often as a solvent |

| Coupling Partner | Phenylacetylene, Trimethylsilylacetylene | Provides the alkyne moiety |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction has broad utility in medicinal chemistry for preparing aryl amines. nih.govmit.edu The this compound molecule could theoretically participate in this reaction in two ways: as the aryl iodide component, reacting with a different amine to displace the iodine, or as the amine component, reacting with a different aryl halide. Focusing on the iodine moiety, the C-I bond is an excellent substrate for Buchwald-Hartwig reactions, allowing for the introduction of a wide range of primary and secondary amines at the C4 position.

Other Transition Metal-Mediated Transformations

Beyond the major palladium-catalyzed reactions, the iodine moiety of this compound is amenable to other important metal-mediated transformations. Studies on 3-iodo-5-phenyl-isothiazole-4-carbonitrile have shown its versatility in Stille, Negishi, and Ullmann-type coupling reactions. nih.gov

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide, catalyzed by palladium.

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, also catalyzed by palladium or nickel. researchgate.net

Ullmann Coupling: This is a copper-catalyzed reaction that typically couples two aryl halides to form a biaryl system, though it can also be used for C-N and C-O bond formation.

These reactions further expand the synthetic utility of the iodoisothiazole scaffold, allowing for the introduction of a diverse range of substituents.

Table 3: Overview of Other Metal-Mediated Couplings for Aryl Iodides

| Reaction Name | Metal Catalyst | Coupling Partner | Bond Formed |

|---|---|---|---|

| Stille | Palladium | Organostannane (R-SnR'₃) | C-C |

| Negishi | Palladium/Nickel | Organozinc (R-ZnX) | C-C |

| Ullmann | Copper | Aryl Halide, Amine, or Alcohol | C-C, C-N, C-O |

Reactions Involving the Amine Functionality

The primary amine at the C3 position is a nucleophilic center and can undergo a variety of reactions common to aromatic amines.

Acylation and Alkylation Reactions

Acylation: The 3-amino group readily reacts with acylating agents such as acyl chlorides and anhydrides in the presence of a base to form the corresponding amides. This reaction is a robust and high-yielding method for protecting the amine or for introducing further functionality.

Alkylation: The direct alkylation of the amine with alkyl halides can be more complex than acylation. mdpi.com Primary aromatic amines can be converted into secondary and tertiary amines through reaction with alkyl halides. However, the reaction is often difficult to control and can lead to mixtures of mono- and di-alkylated products. masterorganicchemistry.com This is because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. masterorganicchemistry.com In some cases, exhaustive alkylation can occur to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

Diazotization and Subsequent Transformations

Primary aromatic amines can be converted into diazonium salts through a process known as diazotization. organic-chemistry.org This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures. kkwagh.edu.in

Ar-NH₂ + NaNO₂ + 2 HCl → [Ar-N≡N]⁺Cl⁻ + NaCl + 2 H₂O

Aryl diazonium salts are valuable synthetic intermediates, although often unstable. organic-chemistry.org They serve as precursors in a variety of substitution reactions where the diazonio group (-N₂⁺) is replaced by other functional groups. The feasibility of this process on the 3-aminoisothiazole core is confirmed by literature demonstrating the synthesis of a 3-iodo-isothiazole derivative via a Sandmeyer-type iodination of the corresponding 3-aminoisothiazole. nih.gov This confirms that the 3-amino group can be successfully converted into a diazonium salt, which can then be transformed.

Common subsequent transformations include:

Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halides using copper powder.

Hydrolysis: Replacement with a hydroxyl (-OH) group by heating in an aqueous acidic solution.

Table 4: Selected Transformations of Aryl Diazonium Salts

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Sandmeyer | CuCl / HCl | -Cl |

| CuBr / HBr | -Br | |

| CuCN / KCN | -CN | |

| Schiemann | HBF₄, then heat | -F |

| Hydrolysis | H₂SO₄, H₂O, heat | -OH |

| Iodination | KI | -I |

Condensation Reactions Leading to Fused Heterocycles

The presence of a vicinal amino group and a halogen substituent on the isothiazole ring makes 4-Iodoisothiazol-3-amine a valuable precursor for the synthesis of fused heterocyclic systems. These reactions typically proceed through the condensation of the amino group with a suitable bielectrophilic partner, followed by cyclization.

A notable example of such a transformation is the three-component condensation of 4-aminoisothiazole hydrochlorides with aromatic aldehydes and Meldrum's acid, leading to the formation of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones. researchgate.net While this reaction has been demonstrated with other 4-aminoisothiazole derivatives, a similar pathway can be proposed for this compound.

The proposed mechanism commences with the Knoevenagel condensation of the aromatic aldehyde with Meldrum's acid to form an arylidene intermediate. This is followed by a Michael-type addition of the 3-amino group of the isothiazole to the activated double bond of the arylidene. Subsequent intramolecular cyclization via nucleophilic attack of the isothiazole C4-position (activated by the amino group) onto one of the carbonyl groups of the Meldrum's acid moiety, followed by the elimination of acetone (B3395972) and carbon dioxide, would lead to the fused pyridinone ring. The iodo group at the 4-position of the isothiazole ring is expected to remain intact during this transformation.

A plausible reaction scheme is depicted below:

Scheme 1: Proposed Condensation Reaction of this compound with an Aromatic Aldehyde and Meldrum's Acid.

The following table summarizes the expected products from the condensation of this compound with various aromatic aldehydes, based on the known reactivity of similar compounds. researchgate.net

| Entry | Aromatic Aldehyde | Expected Product |

| 1 | Benzaldehyde | 7-(phenyl)-4-iodo-6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-one |

| 2 | 4-Chlorobenzaldehyde | 7-(4-chlorophenyl)-4-iodo-6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-one |

| 3 | 4-Methoxybenzaldehyde | 7-(4-methoxyphenyl)-4-iodo-6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-one |

| 4 | 2-Nitrobenzaldehyde | 7-(2-nitrophenyl)-4-iodo-6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-one |

Another important class of fused heterocycles that can be envisioned to be synthesized from 4-Iodoisothiazol-3-amine are isothiazolo[5,4-b]pyridines. The synthesis of such systems often involves the condensation of a 3-aminoisothiazole derivative with a β-ketoester. organic-chemistry.org In this scenario, the amino group of 4-Iodoisothiazol-3-amine would react with the keto group of the β-ketoester to form an enamine intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the isothiazole C5-position onto the ester carbonyl, followed by dehydration, would yield the isothiazolo[5,4-b]pyridine (B1251151) core.

Reactivity of the Isothiazole Ring System

The isothiazole ring, while being aromatic, exhibits a complex reactivity pattern due to the presence of two heteroatoms with differing electronegativity. The reactivity of this compound is further modulated by the electronic effects of the amino and iodo substituents.

Electrophilic Aromatic Substitution Reactions

The isothiazole ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic aromatic substitution than benzene. However, the presence of the strongly activating amino group at the C3 position is expected to significantly enhance the nucleophilicity of the ring, directing electrophilic attack to specific positions. Conversely, the iodo group at the C4 position is a deactivating group due to its inductive effect, but it can also act as an ortho-, para-director.

Considering the combined effects of the amino and iodo groups, electrophilic attack is most likely to occur at the C5 position of the isothiazole ring. The amino group strongly activates the ortho (C4) and para (C5, via the nitrogen atom) positions. While the C4 position is blocked by the iodo group, the C5 position remains available and is activated by the amino group.

Halogenation: Direct halogenation of 3-aminoisothiazole derivatives is anticipated to proceed at the C5 position. For instance, treatment of 4-Iodoisothiazol-3-amine with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent would likely yield the corresponding 5-bromo- or 5-chloro-4-iodoisothiazol-3-amine. This is analogous to the observed halogenation of 2-aminothiazoles at the 5-position. nih.govacs.org

Nitration: Nitration of 4-Iodoisothiazol-3-amine would require careful control of reaction conditions to avoid oxidation of the amino group and potential ring cleavage. A mixture of nitric acid and sulfuric acid would generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com The reaction is expected to yield 3-amino-4-iodo-5-nitroisothiazole. The strongly acidic conditions would likely protonate the amino group, reducing its activating effect, but the C5 position would still be the most favorable site for electrophilic attack.

Sulfonation: Sulfonation using fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) onto the isothiazole ring. wikipedia.org Similar to nitration, the primary product is expected to be 3-amino-4-iodoisothiazole-5-sulfonic acid. The reaction is reversible, and the sulfonic acid group can be removed by heating in dilute acid. wikipedia.org

The following table summarizes the predicted outcomes of electrophilic aromatic substitution reactions on 4-Iodoisothiazol-3-amine.

| Reaction | Reagent | Predicted Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 3-Amino-5-bromo-4-iodoisothiazole |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-Amino-5-chloro-4-iodoisothiazole |

| Nitration | HNO₃ / H₂SO₄ | 3-Amino-4-iodo-5-nitroisothiazole |

| Sulfonation | H₂SO₄ / SO₃ | 3-Amino-4-iodoisothiazole-5-sulfonic acid |

Ring-Opening and Rearrangement Pathways

The isothiazole ring can undergo ring-opening and rearrangement reactions under certain conditions, although these pathways are less common than substitution reactions. The presence of the amino and iodo groups can influence the stability of the ring and its susceptibility to such transformations.

Ring-Opening: In some cases, interactions with strong nucleophiles or electrophiles can lead to the cleavage of the S-N bond in the isothiazole ring. thieme-connect.com For 3-aminoisothiazoles, nucleophilic attack could potentially occur at the C5 position, leading to a ring-opened intermediate. However, the electron-donating nature of the amino group generally stabilizes the ring against nucleophilic attack.

Alternatively, under strongly acidic conditions, protonation of the ring nitrogen could activate the ring towards nucleophilic attack, potentially initiating a ring-opening cascade. The specific conditions and the nature of the nucleophile would be critical in determining the outcome of such a reaction.

Rearrangement Pathways: Thermal or photochemical rearrangements of isothiazoles have been reported, but they often require high energy input and lead to complex product mixtures. researchgate.net For 4-Iodoisothiazol-3-amine, a plausible rearrangement could involve the migration of one of the substituents. However, without specific experimental data, any proposed rearrangement pathway would be speculative. It is known that some bicyclic isothiazole derivatives can undergo thermal rearrangement, but these systems are structurally distinct from the compound . researchgate.net

Due to the limited specific research on the ring-opening and rearrangement of this compound, the discussion of these pathways remains largely theoretical, based on the general reactivity of the isothiazole ring system. Further experimental investigation is required to fully elucidate these aspects of its chemical behavior.

Derivatives and Analogs of 4 Iodoisothiazol 3 Amine Hydrochloride

Synthesis of Novel Isothiazol-3-amine Derivatives Through Functionalization of the Iodine Atom

The carbon-iodine bond at the 4-position of the isothiazole (B42339) ring in 4-Iodoisothiazol-3-amine hydrochloride is a prime site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide array of substituents, thereby allowing for the systematic exploration of the chemical space around the isothiazole core.

Detailed research has demonstrated the feasibility of various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, on halo-isothiazole substrates. While specific examples starting directly from this compound are not extensively documented in readily available literature, the reactivity of the 4-iodo-isothiazole scaffold is well-established. For instance, the Suzuki coupling allows for the introduction of aryl and heteroaryl moieties, leading to the formation of 4-aryl-isothiazol-3-amines. Similarly, the Sonogashira coupling provides a direct route to 4-alkynyl-isothiazol-3-amines, which are valuable precursors for further transformations.

The general conditions for these transformations typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a suitable base (e.g., Na₂CO₃, K₂CO₃, or Et₃N), and a solvent like dioxane, toluene, or DMF. The choice of ligand and reaction conditions is crucial for achieving high yields and preventing side reactions.

Below is a representative table illustrating the potential outcomes of such cross-coupling reactions based on the known reactivity of similar halo-heterocycles.

| Reaction Type | Coupling Partner | Potential Product Structure | Catalyst/Conditions |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | 4-Aryl-isothiazol-3-amine | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | 4-Alkynyl-isothiazol-3-amine | PdCl₂(PPh₃)₂, CuI, Et₃N, THF |

| Heck Coupling | Alkene (R'-CH=CH₂) | 4-Alkenyl-isothiazol-3-amine | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF |

| Buchwald-Hartwig Amination | Amine (R''R'''NH) | 4-(Dialkyl/Aryl)amino-isothiazol-3-amine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene |

Exploration of N-Substituted and Ring-Modified Aminoisothiazole Analogs

The primary amino group at the 3-position of this compound offers another key site for derivatization. Standard N-acylation and N-alkylation reactions can be employed to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule.

N-acylation can be readily achieved by reacting the amine with acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl-4-iodoisothiazol-3-amines. These amides can serve as important intermediates or as final products with distinct biological activities. Similarly, N-alkylation, though sometimes challenging due to the potential for over-alkylation, can be performed using alkyl halides or through reductive amination with aldehydes or ketones.

Ring modification of the isothiazole core itself, starting from this compound, is a less common but potentially valuable strategy for generating novel scaffolds. Such transformations could involve ring-opening and subsequent recyclization reactions to afford different heterocyclic systems. However, literature specifically detailing such modifications on this particular substrate is limited.

The following table outlines potential N-substitution reactions on the 3-amino group.

| Reaction Type | Reagent | Potential Product Structure | Typical Conditions |

|---|---|---|---|

| N-Acylation | Acyl chloride (R-COCl) | N-(4-Iodoisothiazol-3-yl)acetamide | Pyridine (B92270) or Et₃N, CH₂Cl₂ |

| N-Alkylation | Alkyl halide (R'-X) | N-Alkyl-4-iodoisothiazol-3-amine | K₂CO₃, DMF or Acetonitrile |

| Reductive Amination | Aldehyde/Ketone (R''COR''') | N-Alkyl-4-iodoisothiazol-3-amine | NaBH(OAc)₃ or NaBH₃CN, CH₃OH |

Development of Fused Heterocyclic Systems Incorporating the Isothiazole Moiety

The bifunctional nature of this compound, possessing both an amino group and a reactive halogen, makes it an excellent precursor for the synthesis of fused heterocyclic systems. By strategically utilizing these functional groups in cyclization reactions, a variety of novel bicyclic and polycyclic scaffolds incorporating the isothiazole moiety can be constructed.

A prominent example is the synthesis of isothiazolo[4,5-b]pyridines. researchgate.netrsc.org A general approach involves the reaction of a 3-amino-4-haloisothiazole with a suitable three-carbon synthon, often through a condensation reaction followed by cyclization. For instance, the reaction with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a fused pyridine ring.

Furthermore, the development of isothiazolo[4,3-d]pyrimidines and other related fused systems can be envisioned. These syntheses often rely on the construction of the pyrimidine (B1678525) ring onto the isothiazole core. This can be achieved by reacting the 3-amino group with reagents that provide the necessary carbon and nitrogen atoms for the new ring, such as formamide, urea (B33335) derivatives, or α,β-unsaturated carbonyl compounds. The iodine at the 4-position can then be further functionalized in the resulting fused system.

The table below summarizes potential strategies for the synthesis of fused heterocyclic systems.

| Fused System | General Synthetic Strategy | Potential Reagents | Resulting Scaffold |

|---|---|---|---|

| Isothiazolo[4,5-b]pyridine | Condensation and cyclization with a C3 synthon | Malonaldehyde diacetal, 1,3-diketones | Substituted Isothiazolo[4,5-b]pyridine |

| Isothiazolo[4,3-d]pyrimidine | Reaction of the 3-amino group to form the pyrimidine ring | Formamide, Dimethylformamide-dimethylacetal (DMF-DMA) | Substituted Isothiazolo[4,3-d]pyrimidine |

| Thieno[3,2-d]isothiazole | Introduction of a sulfur-containing side chain at the 4-position followed by cyclization | Thioglycolic acid derivatives | Substituted Thieno[3,2-d]isothiazole |

Applications in Advanced Organic Synthesis As a Chemical Building Block

Role in the Construction of Complex Molecular Architectures

The unique structural features of 4-Iodoisothiazol-3-amine hydrochloride, namely the presence of a reactive iodine atom and a nucleophilic amine group on the isothiazole (B42339) scaffold, make it a valuable synthon for the construction of intricate molecular frameworks. The carbon-iodine bond at the 4-position of the isothiazole ring is particularly amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Heck cross-coupling reactions. This reactivity allows for the strategic introduction of diverse substituents, enabling the elongation of carbon chains and the formation of complex polycyclic and macrocyclic structures.

The amine group at the 3-position provides a handle for further functionalization, including acylation, alkylation, and condensation reactions. This dual reactivity allows for a modular approach to complex molecule synthesis, where the isothiazole core can be elaborated in a stepwise and controlled manner. Researchers have utilized this compound to build core scaffolds that are later transformed into more complex, biologically relevant molecules. The rigidity of the isothiazole ring can also impart specific conformational constraints on the resulting molecules, which is a desirable feature in the design of compounds with specific three-dimensional structures.

Precursor for the Synthesis of Bioactive Heterocyclic Compounds

The isothiazole nucleus is a recognized pharmacophore present in a number of biologically active compounds. Consequently, this compound serves as a key precursor for the synthesis of a wide array of novel heterocyclic compounds with potential therapeutic applications. The amenability of the 4-iodo substituent to transition-metal-catalyzed cross-coupling reactions has been extensively exploited to synthesize derivatives with significant biological activity.

For instance, the coupling of various boronic acids or terminal alkynes to the 4-position can introduce aryl, heteroaryl, or alkynyl moieties, leading to the generation of libraries of compounds for high-throughput screening. These derivatives have been investigated for a range of biological activities, including as kinase inhibitors and anticancer agents. The 3-amino group can be cyclized with appropriate reagents to form fused heterocyclic systems, further expanding the chemical space accessible from this versatile precursor.

Table 1: Examples of Bioactive Compound Classes Synthesized from this compound Precursors

| Bioactive Compound Class | Synthetic Strategy | Potential Therapeutic Application |

| Substituted Aminoisothiazoles | Suzuki or Sonogashira coupling at the 4-position | Kinase Inhibition, Anticancer |

| Fused Isothiazolo[3,4-d]pyrimidines | Cyclization of the 3-amino group with a three-carbon synthon | Antiviral, Anti-inflammatory |

| Isothiazole-Containing Macrocycles | Ring-closing metathesis involving substituents introduced at the 4-position | Antibacterial, Antifungal |

Utility in the Development of New Synthetic Methodologies and Reagents

The distinct reactivity of this compound has also led to its use in the development of novel synthetic methodologies. The presence of both an electrophilic carbon (C4, due to the iodo group) and a nucleophilic nitrogen (exocyclic amine) within the same molecule allows for the exploration of unique intramolecular and intermolecular reactions.

For example, studies have focused on developing novel one-pot, multi-component reactions where this compound acts as a key building block. These reactions can efficiently generate complex heterocyclic systems in a single synthetic operation, which is a key principle of green and efficient chemistry. Furthermore, derivatives of this compound have been explored as novel reagents for specific chemical transformations, leveraging the electronic properties of the isothiazole ring to influence reactivity and selectivity. The development of new protocols for the functionalization of the isothiazole core using this starting material continues to be an active area of research.

Catalytic and Ligand Applications in Organic Transformations

While direct catalytic applications of this compound itself are not widely reported, its derivatives are emerging as promising ligands for transition-metal-catalyzed reactions. The nitrogen atom of the isothiazole ring and the exocyclic amine group can act as coordination sites for metal centers.

By strategically modifying the substituents on the isothiazole ring, particularly at the 4-position, ligands with tailored steric and electronic properties can be designed. These isothiazole-based ligands have been investigated in various catalytic transformations, including cross-coupling reactions and asymmetric catalysis. The isothiazole moiety can influence the catalytic activity and selectivity of the metal complex by modulating its electronic environment and steric hindrance. Research in this area is focused on the synthesis of chiral isothiazole-containing ligands for enantioselective catalysis, which is of high importance in the pharmaceutical industry. The development of robust and efficient catalysts based on the isothiazole scaffold remains a promising avenue for future research.

Future Research Trajectories and Interdisciplinary Perspectives

Integration of 4-Iodoisothiazol-3-amine Hydrochloride in Automated and High-Throughput Synthesis

The demand for rapid discovery and optimization of new molecules in pharmaceuticals, agrochemicals, and materials science has propelled the development of automated and high-throughput synthesis platforms. nih.gov The integration of this compound into these workflows holds considerable promise for accelerating the exploration of its chemical space.

Robotic Platforms and Flow Chemistry:

Modern synthetic chemistry is increasingly relying on robotic platforms and flow chemistry to enhance efficiency, reproducibility, and safety. researchgate.netdrugtargetreview.com Robotic systems can perform repetitive tasks, such as dispensing reagents and monitoring reactions, freeing up researchers to focus on experimental design and data analysis. nih.gov Flow chemistry, where reactions are carried out in continuous-flow reactors, offers precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields and purity. durham.ac.ukresearchgate.netsci-hub.se

The synthesis of isothiazole (B42339) derivatives, for instance, has been shown to be amenable to flow chemistry conditions. durham.ac.uksci-hub.se The iodination of the isothiazole ring, a key step in the synthesis of the title compound, could be adapted to a flow process, potentially using in-situ generated iodinating agents to improve safety and efficiency. Furthermore, the amine group at the 3-position and the iodine at the 4-position offer two distinct points for diversification, making this compound an ideal candidate for the creation of compound libraries using automated parallel synthesis.

High-Throughput Screening:

The ability to rapidly synthesize a large number of derivatives from a common scaffold is a cornerstone of high-throughput screening (HTS). nih.gov By functionalizing the amine group or by utilizing the iodine atom in cross-coupling reactions, a vast library of compounds based on the 4-iodoisothiazol-3-amine core can be generated. These libraries can then be screened for biological activity or material properties, significantly accelerating the discovery of new lead compounds or functional materials.

Novel Synthetic Routes and Sustainable Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. rsc.orgnih.govbepls.com Future research on this compound will undoubtedly focus on developing more sustainable and efficient synthetic methodologies.

Sustainable Synthesis of Isothiazoles:

Recent advances in isothiazole synthesis have focused on environmentally friendly approaches. rsc.org Photocatalysis, for example, has been employed for the formation of the N–S bond in the isothiazole ring under mild conditions. rsc.org Biocatalysis, using enzymes to perform specific chemical transformations, offers another avenue for the green synthesis of isothiazole precursors. The use of greener solvents, such as ionic liquids or deep eutectic solvents, can also contribute to a more sustainable synthetic process. mdpi.com

Eco-Friendly Halogenation:

The introduction of the iodine atom at the 4-position of the isothiazole ring is a critical step. Traditional iodination methods often involve harsh reagents and produce significant waste. acs.org The development of eco-friendly halogenation techniques, such as those using catalytic amounts of iodine in the presence of a green oxidant, will be a key area of research. researchgate.net Electrochemical methods for halogenation also present a promising alternative, as they avoid the use of stoichiometric chemical oxidants.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Continuous processing, precise control over reaction parameters. | Improved yield and purity, enhanced safety for potentially hazardous reactions like iodination. |

| Photocatalysis | Use of light to drive chemical reactions, often under mild conditions. rsc.org | Energy-efficient and selective formation of the isothiazole ring or for C-H functionalization. rsc.org |

| Biocatalysis | Use of enzymes for specific chemical transformations. nih.gov | High selectivity and mild reaction conditions for the synthesis of precursors. nih.gov |

| Electrochemical Synthesis | Use of electricity to drive chemical reactions. | Avoidance of stoichiometric chemical oxidants in halogenation steps. |

Exploration of Unique Reactivity Patterns and Undiscovered Transformations

The presence of both an amine group and an iodine atom on the isothiazole ring of this compound suggests a rich and largely unexplored reactivity. Future research will likely focus on uncovering novel transformations and harnessing the unique electronic properties of this molecule.

Tandem and Cascade Reactions:

The dual functionality of this compound makes it an excellent substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. nih.gov For example, a reaction sequence could involve an initial N-functionalization of the amine group followed by an intramolecular cyclization utilizing the iodine atom. Such strategies can significantly increase the efficiency of complex molecule synthesis.

Novel Transformations of the Iodo-Substituent:

The iodine atom at the 4-position is a versatile handle for a variety of transformations beyond traditional cross-coupling reactions. The unique reactivity of iodo-substituted heterocycles is an active area of research. researchgate.netnih.gov For example, the iodine atom could participate in radical reactions or be used to direct C-H activation at adjacent positions. The development of novel hypervalent iodine reagents from this compound could also open up new avenues in synthetic chemistry. beilstein-journals.org

Photocatalytic Functionalization:

The isothiazole ring can be susceptible to photochemical transformations. researchgate.net The application of photocatalysis to this compound could lead to the discovery of novel C-H functionalization or ring-transformation reactions, providing access to new and complex molecular architectures.

Emerging Applications Beyond Traditional Synthetic Chemistry

The unique combination of a heteroaromatic ring, an amine, and a halogen atom in this compound suggests a range of potential applications beyond its role as a synthetic intermediate.

Medicinal Chemistry:

Isothiazole and its derivatives have a well-documented history of biological activity, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. medwinpublishers.comresearchgate.net The 3-amino-4-iodoisothiazole scaffold could serve as a pharmacophore for the development of new therapeutic agents. The iodine atom can also be used for the introduction of radioisotopes for imaging or therapeutic purposes.

Materials Science:

Heterocyclic compounds, including thiazoles and isothiazoles, are finding increasing use in materials science. rsc.orgrsc.org Their electronic properties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the iodine atom in this compound could be exploited to tune the electronic properties of resulting materials or to facilitate polymerization reactions. Furthermore, the isothiazole moiety has been shown to be a component of photocatalytically active materials. rsc.orgrsc.orgmdpi.com

Organocatalysis:

The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, has grown rapidly in recent years. The nitrogen and sulfur atoms in the isothiazole ring, as well as the amine group, could potentially act as catalytic sites. Furthermore, iodo-substituted heterocycles have been investigated as organocatalysts in oxidative transformations. researchgate.net

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.